molecular formula C10H19NO3 B119662 tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate CAS No. 155837-16-4

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Cat. No. B119662
M. Wt: 201.26 g/mol
InChI Key: CGZQRJSADXRRKN-SFYZADRCSA-N
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Description

“tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate” is a chemical compound . A practical method for isolating a similar compound, tert-butyl [(1S,2R)-2-aminocyclohexyl]carbamate, in its pure form has been investigated . It was found that this compound can be isolated in the pure form using either (S)-mandelic acid or ®-mandelic acid as a chiral resolving reagent .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl carbamate, has been reported . The molecular formula is C5H11NO2 and the molecular weight is 117.1463 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-Butyl carbamate, have been reported . The molecular formula is C5H11NO2 and the molecular weight is 117.1463 .

Scientific Research Applications

  • Synthesis of Nucleotide Analogs : It is a crucial intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides, offering a pathway to the development of nucleotide-based therapeutics (Ober et al., 2004).

  • Impurity Characterization in Pharmaceuticals : Advanced chromatography and mass spectrometry methods utilize this compound to characterize and quantify trace level genotoxic impurities in active pharmaceutical ingredients, enhancing the safety profile of drugs (Puppala et al., 2022).

  • Synthesis of Biologically Active Compounds : It's used as an important intermediate for synthesizing compounds like omisertinib (AZD9291), crucial in the treatment of specific types of cancer (Zhao et al., 2017).

  • Preparation of CCR2 Antagonists : A potent series of CCR2 antagonists are synthesized using this compound as a key intermediate, demonstrating its significance in medicinal chemistry (Campbell et al., 2009).

  • Spirocyclopropanated Analogs Synthesis : This compound is transformed into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showing its utility in agricultural chemistry (Brackmann et al., 2005).

  • Synthesis of Stereoisomers for Factor Xa Inhibitors : It serves as a starting material for preparing stereochemically complex intermediates in the synthesis of Factor Xa inhibitors, crucial for anticoagulant therapies (Wang et al., 2017).

Future Directions

The future directions for the study of “tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety and hazards. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

CAS RN

155837-16-4, 1330069-67-4
Record name rel-1,1-Dimethylethyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155837-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1330069-67-4
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